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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PU141, a pyridoisothiazolone compound,

and its significant role as an inhibitor of histone acetyltransferases (HATs), with a specific focus

on its interaction with the p300 enzyme. We will explore its mechanism of action, present

quantitative data from key studies, detail relevant experimental protocols, and visualize the

associated molecular pathways and workflows.

Introduction: Histone Acetylation and the
Significance of p300
Histone acetylation is a critical epigenetic modification that plays a pivotal role in regulating

gene expression. The enzymes responsible for this process are histone acetyltransferases

(HATs), which catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on

histone tails. This acetylation neutralizes the positive charge of the lysine residues, weakening

the interaction between histones and the negatively charged DNA backbone. The result is a

more relaxed chromatin structure, known as euchromatin, which is generally associated with

transcriptional activation.

The p300/CBP (CREB-binding protein) family of HATs are crucial co-activators in the

transcription of numerous genes involved in cell proliferation, differentiation, and apoptosis.

Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making

them a key target for therapeutic intervention. PU141 has emerged as a potent and selective
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inhibitor of p300, offering a valuable tool for both research and potential clinical applications.[1]

[2]

Mechanism of Action of PU141
PU141 functions as a competitive inhibitor of the p300 histone acetyltransferase.[1] By binding

to the active site of the p300 enzyme, PU141 prevents the acetylation of lysine residues on

histone tails.[2] This inhibition leads to a state of histone hypoacetylation, which promotes a

more condensed chromatin structure (heterochromatin). Consequently, the accessibility of

transcriptional machinery to gene promoters is reduced, leading to the repression of gene

expression for genes that are dependent on p300/CBP co-activation. This mechanism

underlies the anti-proliferative effects of PU141 observed in various cancer cell lines, such as

neuroblastoma.[1]
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Caption: Mechanism of PU141 action on histone acetylation.
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Quantitative Data on PU141 Activity
The efficacy of PU141 as a p300 inhibitor has been quantified through both cell-based assays

and in-silico molecular modeling studies.

Table 1: Effect of PU141 on Histone Acetylation in Cancer Cell Lines

Cell Line
Treatment
Concentration

Duration Histone Mark Result

SK-N-SH

(Neuroblastoma)
25 µM 3 hours

H3K9ac,

H3K14ac,

H4K8ac,

H4K16ac

Cellular histone

hypoacetylation

HCT116 (Colon

Carcinoma)
25 µM 3 hours

H3K9ac,

H3K14ac,

H4K8ac,

H4K16ac

Cellular histone

hypoacetylation

Data sourced

from a study on

the effects of

pyridoisothiazolo

ne HAT inhibitors

on cancer cells.

[1]

Table 2: In-Silico Binding Affinity of PU141 to p300 HAT Enzyme
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Molecule Target Enzyme
Computational
Method

Binding Free
Energy
(kcal/mol)

Implication

PU141 p300 HAT

Molecular

Dynamics

Simulation

-20.62
High binding

affinity

PU139 p300 HAT

Molecular

Dynamics

Simulation

-17.67

Lower binding

affinity than

PU141

This in-silico

study highlights

the strong and

stable interaction

of PU141 with

the active site of

the p300

enzyme.[2]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are protocols for key experiments used to characterize the function of PU141.

Protocol 1: In-Vitro Analysis of Histone Acetylation Levels

This protocol details the steps to measure changes in histone acetylation in cell cultures upon

treatment with PU141.

1. Cell Culture and Treatment:

Culture SK-N-SH or HCT116 cells to approximately 80% confluency in appropriate media.
Treat the cells with 25 µM of PU141. Include a vehicle control (e.g., DMSO) and a positive
control for hyperacetylation if desired (e.g., 10 µM SAHA, a histone deacetylase inhibitor).
Incubate the cells for 3 hours under standard cell culture conditions (37°C, 5% CO2).
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2. Cell Harvesting and Histone Extraction:

After incubation, harvest the cells by scraping or trypsinization.
Wash the cell pellet with ice-cold PBS.
Perform acid extraction of histones by resuspending the cell pellet in an appropriate lysis
buffer followed by an overnight incubation in 0.2 M H2SO4 at 4°C.
Centrifuge to pellet cellular debris and precipitate the histones from the supernatant using
trichloroacetic acid.
Wash the histone pellet with acetone and air-dry.

3. Western Blot Analysis:

Resuspend the histone pellet in ultrapure water and determine the protein concentration.
Separate equal amounts of histone extracts by SDS-PAGE and transfer to a PVDF
membrane.
Block the membrane and probe with primary antibodies specific for acetylated histone marks
(e.g., anti-acetyl-H3K9, anti-acetyl-H3K14, anti-acetyl-H4K8, anti-acetyl-H4K16).
Use an antibody against an unmodified histone (e.g., C-terminus of Histone H3) as a loading
control.
Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal
using an enhanced chemiluminescence (ECL) substrate.
Quantify band intensities to determine the relative levels of histone acetylation.

Click to download full resolution via product page

start [label="Start: Cancer Cell Culture\n(e.g., SK-N-SH)",

shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; treatment

[label="Treatment with 25 µM PU141\n(3-hour incubation)", shape=box,

fillcolor="#FBBC05"]; harvest [label="Cell Harvesting"]; extraction

[label="Acid Extraction of Histones\n(Overnight)"]; quantification

[label="Protein Quantification"]; sds_page [label="SDS-PAGE & Western

Blot"]; probing [label="Antibody Probing\n(Specific Acetyl-Lysine &

Loading Control)"]; detection [label="ECL Detection"]; analysis

[label="Data Analysis:\nQuantify Hypoacetylation",

shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end

[label="End", shape=ellipse, fillcolor="#EA4335",

fontcolor="#FFFFFF"];

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b12428667?utm_src=pdf-body-img
https://www.benchchem.com/product/b12428667?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12428667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


start -> treatment; treatment -> harvest; harvest -> extraction;

extraction -> quantification; quantification -> sds_page; sds_page ->

probing; probing -> detection; detection -> analysis; analysis -> end;

}

Caption: Workflow for analyzing PU141's effect on histone acetylation.

Protocol 2: In-Silico Molecular Docking and Dynamics Simulation

This protocol outlines the computational approach to investigate the binding mechanism of

PU141 with the p300 HAT enzyme.[2]

1. System Preparation:

Obtain the 3D crystal structure of the p300 HAT domain from a protein data bank (PDB).
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and
assigning appropriate charges.
Model the 3D structure of the PU141 ligand using chemical drawing software and optimize
its geometry.

2. Molecular Docking:

Define the active site of the p300 enzyme based on known catalytic residues.
Perform molecular docking simulations using software like AutoDock or Glide to predict the
binding pose and affinity of PU141 within the p300 active site.
Analyze the docking results to identify key intermolecular interactions (e.g., hydrogen bonds,
hydrophobic interactions) between PU141 and p300 residues.

3. Molecular Dynamics (MD) Simulation:

Take the best-docked complex of PU141-p300 as the starting structure for MD simulations.
Solvate the complex in a water box and add counter-ions to neutralize the system.
Perform energy minimization to remove steric clashes.
Run MD simulations for a significant duration (e.g., 100 ns) using software like GROMACS
or AMBER.
Analyze the trajectory to assess the stability of the complex (e.g., by calculating Root Mean
Square Deviation - RMSD) and the persistence of intermolecular interactions.
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4. Binding Free Energy Calculation:

Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) on the
MD simulation trajectory to calculate the binding free energy between PU141 and p300,
providing a quantitative measure of binding strength.[2]

Therapeutic Potential and Future Directions
The ability of PU141 to induce histone hypoacetylation and inhibit the growth of cancer cells,

particularly in neuroblastoma, positions it as a promising candidate for anti-cancer drug

development.[1] Its high binding affinity and stability in the p300 active site, as suggested by

computational studies, further support its potential for clinical investigation.[2]

Future research should focus on:

In-vivo studies to evaluate the efficacy and safety of PU141 in animal models of cancer.

Pharmacokinetic and pharmacodynamic profiling to understand its absorption, distribution,

metabolism, and excretion.

Combination therapy studies to explore potential synergies with other anti-cancer agents.

Further investigation into the specific genes and pathways regulated by PU141-mediated

p300 inhibition.

Conclusion
PU141 is a potent and specific inhibitor of the p300 histone acetyltransferase. Through

competitive inhibition, it reduces the acetylation of histone tails, leading to chromatin

condensation and the repression of gene transcription. This mechanism has been quantitatively

validated through both cellular assays demonstrating histone hypoacetylation and

computational models showing high-affinity binding. The detailed experimental protocols

provided herein offer a framework for further investigation into PU141 and other HAT inhibitors,

paving the way for novel epigenetic therapies in oncology and other disease areas.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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